molecular formula C21H26N2O5S B2542233 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 921909-20-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2542233
CAS No.: 921909-20-8
M. Wt: 418.51
InChI Key: ZTCYNKALRISVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

  • A study by Pişkin et al. (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds show potential for use as photosensitizers in photodynamic therapy, particularly for cancer treatment.

Synthesis and Structural Analysis

  • Research by Kolluri et al. (2018) explores the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via ring-expansion, illustrating the versatility of related compounds in synthetic organic chemistry.

  • A study by Almansour et al. (2016) on benzimidazole-tethered oxazepine heterocyclic hybrids highlights the synthesis and detailed structural analysis of these compounds, offering insights into their electronic properties and potential applications.

Fungicidal Applications

  • Research by Yang et al. (2017) demonstrates the fungicidal potential of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. These compounds show moderate to high activities against phytopathogenic fungi, suggesting their use in crop protection.

Antimicrobial Activities

  • The study by Bhambi et al. (2009) on alkoxyphthalimide derivatives of naphthyridine explores their synthesis and antimicrobial evaluation, indicating the potential for these compounds in pharmaceutical applications.

Computational Studies and Enzyme Inhibition

  • Alyar et al. (2018) conducted research on Schiff bases of Sulfa drugs and their metal complexes, focusing on antimicrobial activity and carbonic anhydrase enzyme inhibition. This research highlights the application of these compounds in enzyme inhibition and potential therapeutic uses.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-23-16-12-15(8-10-17(16)28-13-21(3,4)20(23)24)22-29(25,26)19-11-14(2)7-9-18(19)27-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCYNKALRISVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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